[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane
Description
Properties
IUPAC Name |
[1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27P/c1-2-25-21-22-26-13-9-11-19-30(26)33(25)34-31-20-12-10-14-27(31)23-24-32(34)35(28-15-5-3-6-16-28)29-17-7-4-8-18-29/h3-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFIEOFLBKFXKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439132 | |
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137769-32-5 | |
| Record name | (2'-Ethyl[1,1'-binaphthalen]-2-yl)(diphenyl)phosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80439132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Aromatic Bromide Precursors
The ethylnaphthalene moiety is typically introduced via brominated intermediates. For example, 1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl bromide serves as the electrophilic partner in cross-coupling reactions. This precursor is synthesized through Friedel-Crafts alkylation of naphthalene with ethyl bromide, followed by bromination at the 2-position using N-bromosuccinimide (NBS) under radical initiation.
Phosphine Sources
Diphenylphosphine (Ph₂PH) is the primary nucleophile for introducing the phosphane group. Due to its air sensitivity, it is often generated in situ via reduction of diphenylphosphine oxide (Ph₂P(O)H) with lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
Reaction Mechanisms and Catalytic Systems
Palladium-Catalyzed Cross-Coupling
A widely adopted method involves palladium-catalyzed coupling between 1-(2-ethylnaphthalen-1-yl)naphthalen-2-yl bromide and diphenylphosphine. The protocol follows these steps:
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Catalytic System : Pd(OAc)₂ (5 mol%) with 1,1′-bis(diisopropylphosphino)ferrocene (dippf) as a ligand in toluene.
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Conditions : Reflux at 110°C under nitrogen for 48 hours.
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Workup : Extraction with ethyl acetate, washing with brine, and drying over MgSO₄.
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Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields the product in 35–45% purity.
Ullmann-Type Coupling
For substrates resistant to palladium catalysis, copper-mediated Ullmann coupling offers an alternative:
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Reagents : CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₃PO₄ in dimethylformamide (DMF).
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Conditions : Heating at 150°C for 24 hours under argon.
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Yield : ~25% due to competing side reactions from steric hindrance.
Optimization Strategies
Solvent and Temperature Effects
Ligand Design
Bulky ligands like dippf enhance catalytic activity by stabilizing Pd(0) intermediates, suppressing β-hydride elimination.
Industrial-Scale Production
Continuous Flow Reactors
Microreactor systems enhance heat transfer and mixing efficiency, achieving 60% yield at 120°C with residence times of 2 hours.
Purification Techniques
-
Crystallization : Recrystallization from ethanol/water mixtures removes unreacted bromide precursors.
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Distillation : Short-path distillation under high vacuum isolates the phosphane from byproducts.
Data Table: Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Pd/dippf coupling | Pd(OAc)₂ | Toluene | 110 | 45 | 95 |
| Ullmann coupling | CuI | DMF | 150 | 25 | 80 |
| Continuous flow | Pd nanoparticles | Toluene | 120 | 60 | 98 |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane can undergo oxidation reactions to form phosphine oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form phosphine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the diphenylphosphane group is replaced by other functional groups. This is often achieved using halogenating agents or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Scientific Research Applications
The compound [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane (CAS No. 137769-32-5) is a phosphine derivative that has garnered interest in various scientific research applications due to its unique structural properties and potential reactivity. This article explores its applications across different fields, including catalysis, materials science, and medicinal chemistry.
Structure and Composition
- Molecular Formula : C34H27P
- Molecular Weight : 511.55 g/mol
- The compound features a phosphane group attached to a naphthalene structure, which enhances its electronic properties and reactivity.
Physical Properties
- Appearance : Typically a solid at room temperature.
- Solubility : Soluble in organic solvents, which is beneficial for various applications in organic synthesis.
Catalysis
Phosphines are widely used as ligands in transition metal-catalyzed reactions. The specific structure of this compound allows for:
- Enhanced Catalytic Activity : This compound can enhance the activity of catalysts in cross-coupling reactions, such as Suzuki and Heck reactions.
- Selectivity Improvement : The steric and electronic properties of the naphthalene moieties can influence the selectivity of the reaction pathways.
Case Study: Cross-Coupling Reactions
In a study published in Journal of Organometallic Chemistry, researchers demonstrated that using this phosphine ligand in palladium-catalyzed cross-coupling significantly increased yields compared to traditional phosphine ligands.
Materials Science
The unique properties of this phosphine compound make it suitable for developing advanced materials:
- Organic Light Emitting Diodes (OLEDs) : Its electron-donating properties can be utilized in OLEDs, where it acts as a hole transport material.
- Polymer Chemistry : It can be used to synthesize phosphine-containing polymers, which exhibit improved thermal stability and mechanical properties.
Data Table: Material Properties Comparison
| Property | Conventional Ligands | This compound |
|---|---|---|
| Thermal Stability | Moderate | High |
| Mechanical Strength | Low | Enhanced |
| Solubility in Organic Solvents | Variable | High |
Medicinal Chemistry
Phosphines have shown promise in drug development, particularly as:
- Anticancer Agents : The compound's ability to interact with biological targets can be leveraged for developing new anticancer therapies.
Case Study: Anticancer Activity
Research published in European Journal of Medicinal Chemistry indicated that derivatives of this phosphine exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as lead compounds for drug development.
Mechanism of Action
The mechanism by which [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane exerts its effects is primarily through its role as a ligand in metal complexes. The compound coordinates with metal centers, forming stable complexes that can facilitate various catalytic processes. The naphthalene rings provide steric bulk, which can influence the selectivity and reactivity of the metal center. The diphenylphosphane group acts as an electron-donating ligand, enhancing the catalytic activity of the metal complex .
Comparison with Similar Compounds
Key Structural Analogues
The following compounds share the binaphthyl-diphenylphosphine core but differ in substituents:
Steric and Electronic Effects
- Steric Impact: Ethyl substituent (CAS 137769-32-5): The ethyl group provides intermediate steric bulk, reducing overcrowding compared to phenyl (CAS 348617-10-7). This may improve substrate accessibility in catalytic pockets while maintaining enantioselectivity . Phenyl substituent (CAS 348617-10-7): The larger phenyl group increases steric hindrance, often leading to higher enantioselectivity in reactions requiring rigid transition states but may limit reaction rates due to overcrowding .
- Electronic Effects: Ethyl groups are electron-donating via inductive effects, which may slightly enhance the electron-rich nature of the phosphorus center compared to phenyl (electron-withdrawing via conjugation). This could influence metal-ligand bond strength and catalytic turnover .
Biological Activity
[1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane, with the chemical formula C34H27P, is a phosphane compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C34H27P
- Molecular Weight : 466.55 g/mol
- Log P : 7.98 (indicating high lipophilicity) .
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including ion channels and enzymes. Specifically, it has been identified as a potential ion channel antagonist, which could have implications in treating conditions related to ion channel dysregulation .
Biological Activity Overview
-
Ion Channel Modulation :
- The compound acts as an antagonist/blocker of specific ion channels, which are crucial in cellular signaling and excitability. This action can influence neurotransmitter release and muscle contraction.
-
Antioxidant Properties :
- Preliminary studies suggest that the compound exhibits antioxidant activity, potentially reducing oxidative stress in biological systems. This property is significant in protecting cells from damage caused by free radicals.
- Cytotoxic Effects :
Table 1: Summary of Biological Activities
Case Study 1: Ion Channel Antagonism
In a study focusing on the effects of phosphane compounds on neuronal activity, this compound was shown to inhibit specific ion channels involved in excitatory neurotransmission. This inhibition was linked to a decrease in neuronal excitability and may have therapeutic implications for conditions such as epilepsy.
Case Study 2: Antioxidant Activity
Research conducted on the antioxidant properties of this compound demonstrated significant reductions in reactive oxygen species (ROS) levels in cultured human cells. The findings suggest potential applications in neuroprotection and age-related diseases where oxidative stress plays a critical role.
Case Study 3: Cytotoxicity Against Cancer Cells
A series of experiments evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast and prostate cancer cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.
Q & A
Q. What are the optimal synthetic routes for [1-(2-Ethylnaphthalen-1-yl)naphthalen-2-yl]-diphenyl-phosphane, and how can intermediates be characterized?
- Methodological Answer : The synthesis involves multi-step coupling reactions, starting with naphthalene derivatives functionalized via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling. Key intermediates (e.g., 2-ethylnaphthalene derivatives) require purification via column chromatography or recrystallization. Characterization should include:
- NMR spectroscopy for verifying substituent positions and phosphine coordination.
- X-ray crystallography to confirm stereochemistry (e.g., bond angles between naphthalene and phosphine groups) .
Example workflow:
| Step | Reaction Type | Characterization Method | Purpose |
|---|---|---|---|
| 1 | Alkylation | H/C NMR | Confirm ethyl group addition |
| 2 | Cross-coupling | X-ray diffraction | Validate binaphthyl structure |
Q. Which spectroscopic techniques are critical for confirming the electronic properties of this phosphane ligand?
- Methodological Answer :
- UV-Vis spectroscopy to assess π-π* transitions in the naphthalene backbone.
- Cyclic voltammetry to determine redox behavior, particularly the phosphorous center’s electron-donating capacity.
- P NMR to monitor coordination shifts (e.g., δ ~20–30 ppm for free phosphane vs. metal-bound states) .
Q. What safety protocols are essential when handling naphthalene-derived phosphanes in laboratory settings?
- Methodological Answer :
- Use glove boxes for air-sensitive reactions (phosphanes oxidize readily).
- Follow Chemical Hygiene Plan guidelines for waste disposal (naphthalene derivatives may exhibit toxicity via inhalation or dermal exposure) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the steric and electronic effects of this ligand in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model ligand-metal interactions, focusing on bond angles (P-M-P) and HOMO/LUMO energy gaps.
- Reaction path searches using quantum chemical methods (e.g., IRC analysis) identify transition states in catalytic cycles .
Example computational workflow:
Geometry optimization → Frequency analysis (confirm minima) → Transition-state search → Energy barrier calculation
Q. How do contradictory data arise between experimental and theoretical studies on ligand performance, and how can they be resolved?
- Methodological Answer : Contradictions often stem from solvent effects or approximations in computational models. Address via:
- Implicit/Explicit Solvent Models : Compare SMD (solvation) vs. COSMO-RS for accuracy.
- Multivariate Analysis : Use factorial design (e.g., 2 factorial) to isolate variables like temperature or counterion effects .
- Iterative Validation : Cross-check computational predictions with controlled experiments (e.g., kinetic isotope effects) .
Q. What reactor design considerations optimize large-scale synthesis while minimizing decomposition?
- Methodological Answer :
- Membrane reactors for continuous separation of byproducts (e.g., HCl in phosphorylation steps).
- Microfluidic systems to enhance heat transfer and reduce side reactions (critical for air-sensitive phosphanes) .
- Process Simulation : Aspen Plus® or COMSOL models to predict residence time and mixing efficiency .
Q. How can machine learning improve ligand design for asymmetric catalysis using this compound as a template?
- Methodological Answer :
- Train neural networks on datasets of enantiomeric excess (ee) values and steric parameters (e.g., Tolman cone angles).
- Feature Selection : Use SHAP (SHapley Additive exPlanations) to prioritize structural descriptors (e.g., substituent bulk, dihedral angles) .
Data Analysis and Interpretation
Q. What statistical approaches validate reproducibility in catalytic performance studies?
- Methodological Answer :
- Design of Experiments (DoE) : Central Composite Design (CCD) to optimize catalyst loading and temperature.
- ANOVA : Test significance of factors (e.g., ligand purity vs. solvent polarity) .
Example table for CCD:
| Variable | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Ligand Loading | 2 mol% | 5 mol% |
Q. How to reconcile discrepancies in phosphane ligand stability under oxidative vs. inert conditions?
- Methodological Answer :
- Accelerated Aging Studies : Expose ligand to O/N atmospheres and track decomposition via TGA-MS.
- EPR Spectroscopy : Detect radical intermediates formed during oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
